![molecular formula C19H23NO4S B12410388 N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a sulfonyl group and phenylalanine. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Sulfonylation: The protected phenylalanine is then reacted with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Deprotection: The protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Tert-butyl alcohol derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
Chemistry: N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It can be incorporated into peptides and proteins to investigate their structure and function .
Medicine: The compound has potential therapeutic applications. It is being explored for its role in drug design and development, particularly in the creation of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide): This compound also contains a tert-butyl group and a sulfonyl moiety but differs in its overall structure and applications.
N-(4-tert-Butylphenyl)sulfonylglycine: Similar in structure but contains glycine instead of phenylalanine.
Uniqueness: N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine is unique due to its combination of a tert-butyl group, sulfonyl group, and phenylalanine. This unique structure allows it to interact with a wide range of biological targets and makes it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C19H23NO4S |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H23NO4S/c1-19(2,3)15-9-11-16(12-10-15)25(23,24)20-17(18(21)22)13-14-7-5-4-6-8-14/h4-12,17,20H,13H2,1-3H3,(H,21,22)/t17-/m0/s1 |
Clé InChI |
AJHUCLCRIWTQMB-KRWDZBQOSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


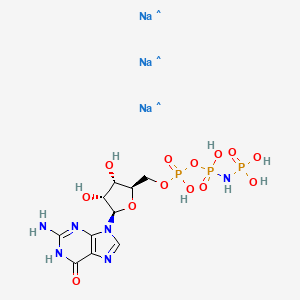
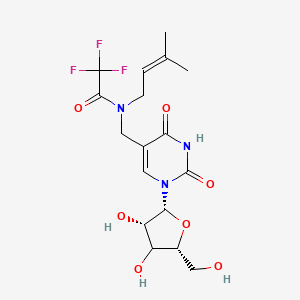
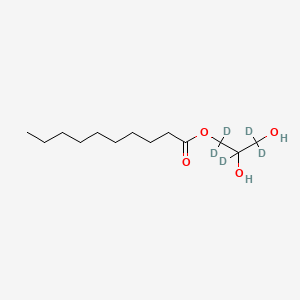
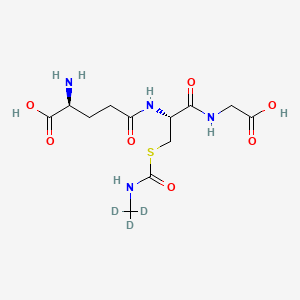
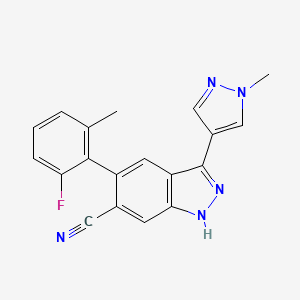
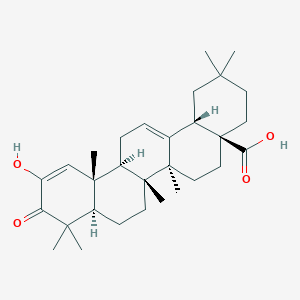
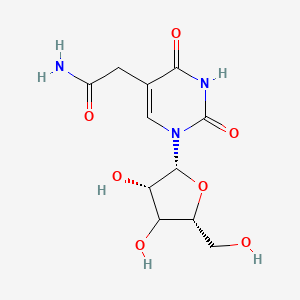
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
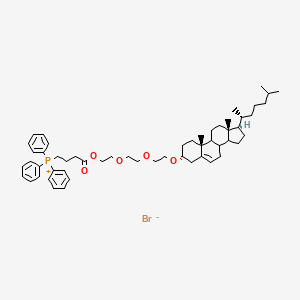
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
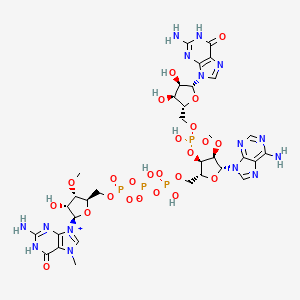
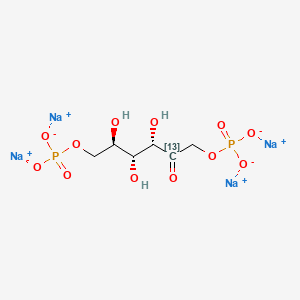
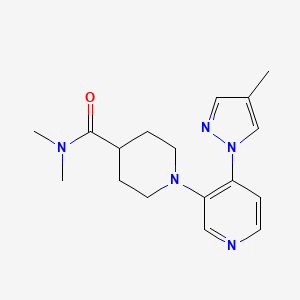
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
